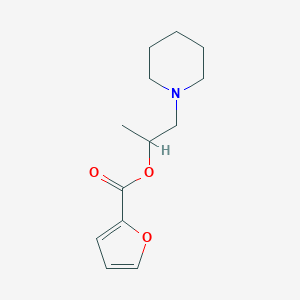![molecular formula C14H20ClNO2 B295131 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate, also known as TMB-3CB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Mécanisme D'action
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate binds to the vesicular monoamine transporter (VMAT), which is responsible for transporting monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By binding to VMAT, this compound can selectively label synaptic vesicles and allow for the visualization of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal activity and synaptic function, making it a useful tool for studying neurotransmitter release without interfering with normal synaptic processes. However, it is important to note that this compound may have some effects on vesicle dynamics and exocytosis, and further research is needed to fully understand its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate is its high selectivity for synaptic vesicles, which allows for precise imaging of neurotransmitter release. Additionally, this compound has a relatively long half-life and can be used for prolonged imaging experiments. However, one limitation of this compound is its potential effects on vesicle dynamics and exocytosis, which may interfere with normal synaptic processes. Furthermore, this compound is not suitable for in vivo imaging due to its poor blood-brain barrier permeability.
Orientations Futures
There are several future directions for the use of 2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate in scientific research. One potential application is in the study of neurological disorders such as Parkinson's and Alzheimer's disease, where abnormalities in neurotransmitter release have been implicated. Additionally, this compound could be used to study the effects of drugs and other compounds on synaptic vesicle dynamics and neurotransmitter release. Finally, further research is needed to fully understand the physiological effects of this compound and to optimize its use as a fluorescent probe for imaging neuronal activity.
Méthodes De Synthèse
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with tert-butyl(methyl)amine, followed by esterification with 2-bromoethylamine. The resulting product is then treated with sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate has been used in scientific research as a fluorescent probe for imaging neuronal activity. It has been shown to selectively bind to synaptic vesicles in neurons, allowing for the visualization of neurotransmitter release. Additionally, this compound has been used to study the role of calcium in synaptic vesicle fusion and exocytosis.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
2-[tert-butyl(methyl)amino]ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)16(4)8-9-18-13(17)11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3 |
Clé InChI |
AELMSXRLGWRNID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canonique |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)

![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)










![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
